molecular formula C20H24ClN5O2 B2846672 9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-48-6

9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2846672
CAS RN: 877617-48-6
M. Wt: 401.9
InChI Key: ZWEXPTVKBUKVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H24ClN5O2 and its molecular weight is 401.9. The purity is usually 95%.
BenchChem offers high-quality 9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Fused Purine Ring Systems

The compound is part of a broader class of fused purine ring systems. Research by Hesek and Rybár (1994) focuses on the synthesis of new thiadiazepino-fused purine ring systems, highlighting the chemical pathways to create complex purine structures similar to the one (Hesek & Rybár, 1994).

Anti-inflammatory Activity

Kaminski et al. (1989) explored the anti-inflammatory properties of substituted analogues based on purine dione ring systems. They found significant anti-inflammatory activity in chronic inflammation models, suggesting potential medical applications for compounds similar to the one you're inquiring about (Kaminski et al., 1989).

Affinity and Binding Modes at Adenosine Receptors

Szymańska et al. (2016) investigated the affinity and binding modes of tricyclic purinediones at human and rat adenosine receptors. Their study provides insights into how compounds like 9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione might interact with biological systems (Szymańska et al., 2016).

Exploration of Neurodegenerative Diseases

The research by Koch et al. (2013) on 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones highlights their potential use in treating neurodegenerative diseases. These compounds interact with adenosine receptors and monoamine oxidases, which are critical targets in diseases like Parkinson's and Alzheimer's (Koch et al., 2013).

Anticonvulsant and Antirhinovirus Activity

Kelley et al. (1988) synthesized a series of purines, including compounds structurally similar to the one , demonstrating anticonvulsant and antirhinovirus activities. This indicates the compound's potential in pharmacological applications (Kelley et al., 1988).

properties

IUPAC Name

9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2/c1-5-9-24-18(27)16-17(23(4)20(24)28)22-19-25(10-12(2)11-26(16)19)15-8-6-7-14(21)13(15)3/h6-8,12H,5,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEXPTVKBUKVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=C(C(=CC=C4)Cl)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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